molecular formula C8H4F5NO B12984290 5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde

5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde

Cat. No.: B12984290
M. Wt: 225.11 g/mol
InChI Key: YJBDFBHLFGSALJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pentafluoroethyl group can influence the compound’s lipophilicity and its ability to interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxaldehyde: Lacks the pentafluoroethyl group, making it less lipophilic.

    5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine: Contains a fluorine atom on the pyridine ring.

Uniqueness

5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of both the pentafluoroethyl group and the aldehyde group, which confer distinct chemical properties and reactivity. The pentafluoroethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)5-1-2-6(4-15)14-3-5/h1-4H

InChI Key

YJBDFBHLFGSALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)(F)F)C=O

Origin of Product

United States

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